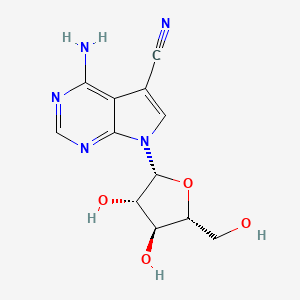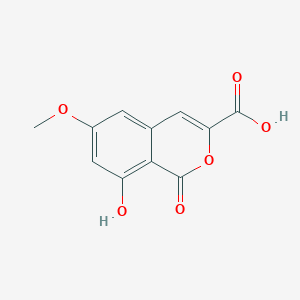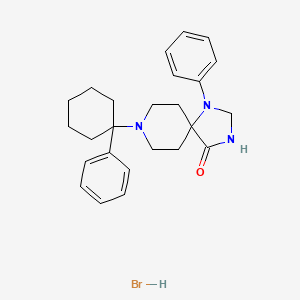
1,3,8-Triazaspiro(4.5)decan-4-one, 1-phenyl-8-(1-phenylcyclohexyl)-, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,8-Triazaspiro(4.5)decan-4-one, 1-phenyl-8-(1-phenylcyclohexyl)-, hydrobromide is a complex organic compound with the molecular formula C25H31N3O. This compound is known for its unique spirocyclic structure, which includes a triazaspirodecane core and phenylcyclohexyl groups. It is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(45)decan-4-one, 1-phenyl-8-(1-phenylcyclohexyl)-, hydrobromide typically involves multiple steps, starting with the formation of the triazaspirodecane coreThe final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods. The process is optimized to ensure high yield and purity, making the compound suitable for various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,3,8-Triazaspiro(4.5)decan-4-one, 1-phenyl-8-(1-phenylcyclohexyl)-, hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The phenyl and cyclohexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
1,3,8-Triazaspiro(4.5)decan-4-one, 1-phenyl-8-(1-phenylcyclohexyl)-, hydrobromide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3,8-Triazaspiro(4.5)decan-4-one, 1-phenyl-8-(1-phenylcyclohexyl)-, hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1,3,8-Triazaspiro(4.5)decan-4-one derivatives
- Phenylcyclohexyl analogs
- Other spirocyclic compounds
Uniqueness
What sets 1,3,8-Triazaspiro(4.5)decan-4-one, 1-phenyl-8-(1-phenylcyclohexyl)-, hydrobromide apart from similar compounds is its specific combination of the triazaspirodecane core and phenylcyclohexyl groups. This unique structure imparts distinctive chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
102505-02-2 |
|---|---|
Molecular Formula |
C25H32BrN3O |
Molecular Weight |
470.4 g/mol |
IUPAC Name |
1-phenyl-8-(1-phenylcyclohexyl)-1,3,8-triazaspiro[4.5]decan-4-one;hydrobromide |
InChI |
InChI=1S/C25H31N3O.BrH/c29-23-25(28(20-26-23)22-12-6-2-7-13-22)16-18-27(19-17-25)24(14-8-3-9-15-24)21-10-4-1-5-11-21;/h1-2,4-7,10-13H,3,8-9,14-20H2,(H,26,29);1H |
InChI Key |
ZDQSRJPWGUJMHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCC4(CC3)C(=O)NCN4C5=CC=CC=C5.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



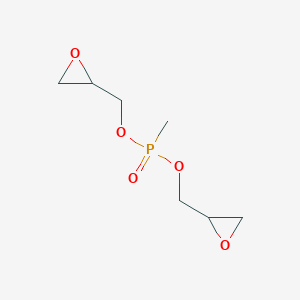

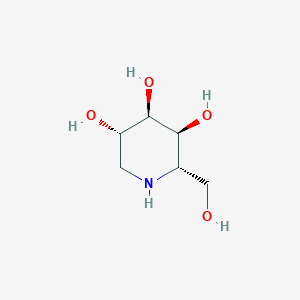

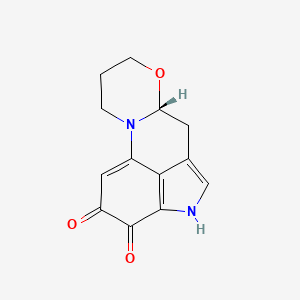
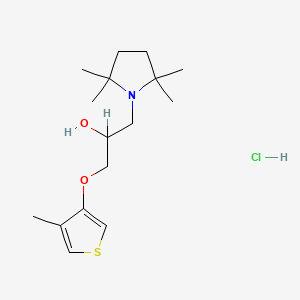
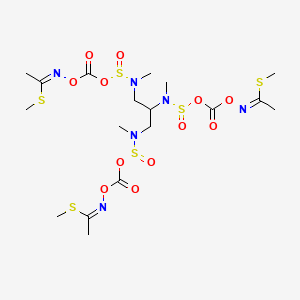
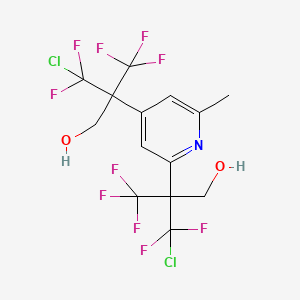
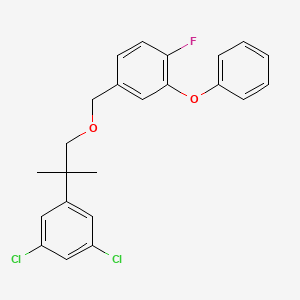
![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;trihydrate](/img/structure/B12765856.png)

